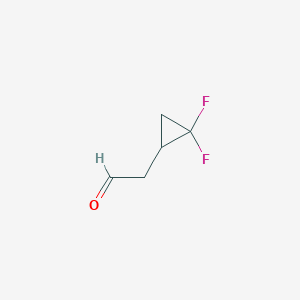

Cyclopropaneacetaldehyde, 2,2-difluoro-

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds have garnered immense interest in various scientific disciplines, including medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net An estimated 20-30% of all pharmaceuticals contain at least one fluorine atom. nih.govresearchgate.net

The deliberate placement of fluorine atoms within a molecular framework is a widely employed strategy in drug design and development. wikipedia.orgwikipedia.org This is due to fluorine's unique properties, such as its small atomic radius (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond. researchgate.netgoogle.com Replacing hydrogen with fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nsf.govorgsyn.org Furthermore, the introduction of fluorine can influence a compound's lipophilicity, which in turn affects its membrane permeability and bioavailability. researchgate.net The selective installation of fluorine can be challenging, often requiring specialized fluorinating agents and reaction conditions. nih.gov

Fluorination significantly impacts a molecule's conformation and electronic properties. orgsyn.orgnih.gov The high electronegativity of fluorine can create strong molecular dipoles and alter the acidity or basicity of nearby functional groups. nih.gov These electronic perturbations can influence how a molecule interacts with biological targets, such as enzymes and receptors, potentially leading to enhanced binding affinity. researchgate.netgoogle.com The substitution of hydrogen with fluorine can also lead to changes in the preferred conformation of a molecule, which can be critical for its biological activity. google.com From a reactivity standpoint, the presence of fluorine atoms can render adjacent carbon centers more electrophilic or influence the stability of reactive intermediates. pg.edu.pl

The Cyclopropane (B1198618) Motif as a Versatile Strained Building Block

The cyclopropane ring, a three-membered carbocycle, is a prevalent feature in numerous natural products and serves as a versatile building block in organic synthesis. rsc.orgnih.gov Its unique geometry and electronic structure impart it with reactivity profiles that are distinct from those of acyclic or larger cyclic systems.

The triangular structure of cyclopropane forces the carbon-carbon bond angles to be approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. lookchem.com This deviation results in substantial angle and torsional strain, collectively known as ring strain. nih.govlookchem.com This stored energy makes the cyclopropane ring susceptible to ring-opening reactions under various conditions, including treatment with acids, bases, electrophiles, nucleophiles, and transition metals. beilstein-journals.orgbiophysics.org This reactivity allows for the use of cyclopropanes as three-carbon building blocks in the synthesis of more complex acyclic and cyclic systems.

A particularly useful class of these strained rings is the donor-acceptor cyclopropanes. These are cyclopropanes substituted with both an electron-donating group and an electron-withdrawing group on adjacent carbons. nih.govorganic-chemistry.org This substitution pattern polarizes the vicinal carbon-carbon bond, facilitating its cleavage under mild conditions, often with the aid of a Lewis acid. nih.govresearchgate.net The ring-opening of donor-acceptor cyclopropanes generates a versatile 1,3-dipole intermediate that can participate in a variety of subsequent transformations, including cycloadditions and reactions with nucleophiles or electrophiles, to form diverse carbocyclic and heterocyclic scaffolds. researchgate.net

Aldehyde Functionalities in Complex Molecule Construction and Transformations

The aldehyde functional group, characterized by a carbonyl group bonded to a hydrogen atom and an R group (R-CHO), is one of the most important and versatile functionalities in organic synthesis. Aldehydes are key intermediates in the synthesis of a vast array of more complex molecules, including alcohols, carboxylic acids, and amines.

Aldehydes are highly reactive due to the electrophilic nature of the carbonyl carbon and the presence of an adjacent proton. They readily undergo nucleophilic addition reactions with a wide range of nucleophiles, including organometallic reagents (like Grignard and organolithium reagents), enolates, and ylides. This reactivity is harnessed in numerous carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation and the Wittig reaction. organic-chemistry.org Furthermore, aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing facile entry into other important classes of organic compounds. The ability to participate in such a broad spectrum of chemical transformations makes the aldehyde a pivotal functional group in the strategic planning and execution of complex molecular syntheses.

Versatility of the Carbonyl Group in Synthetic Methodologies

The carbonyl group (C=O) of an aldehyde is a hub of chemical reactivity, participating in a wide array of transformations that are fundamental to organic synthesis. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

This inherent electrophilicity is the basis for a multitude of synthetic methodologies:

Nucleophilic Addition Reactions: This is the most characteristic reaction of aldehydes. A wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), enolates, cyanide ions, and amines, can add to the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which, upon protonation, yields a variety of functional groups such as alcohols, cyanohydrins, and imines.

Oxidation: Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, ranging from strong reagents like potassium permanganate (B83412) and chromic acid to milder ones such as Tollens' reagent and Fehling's solution. This transformation is a cornerstone of organic synthesis.

Reduction: The carbonyl group of an aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Catalytic hydrogenation is also a common method for this transformation.

Reactions at the α-Carbon: The presence of the electron-withdrawing carbonyl group increases the acidity of the protons on the adjacent carbon atom (the α-carbon). This allows for the formation of enolates upon treatment with a base. These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as the aldol condensation and alkylation reactions.

The following table summarizes the key transformations of the aldehyde carbonyl group:

| Reaction Type | Reagents | Product |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Secondary Alcohols |

| Cyanide (HCN/NaCN) | Cyanohydrins | |

| Amines (R-NH2) | Imines | |

| Oxidation | KMnO4, CrO3, Tollens' Reagent | Carboxylic Acids |

| Reduction | NaBH4, LiAlH4, H2/Catalyst | Primary Alcohols |

| α-Carbon Reactions | Base, Aldehyde/Ketone (Aldol) | β-Hydroxy Aldehydes/Ketones |

| Base, Alkyl Halide | α-Alkylated Aldehydes |

Activation Strategies for Aldehyde Reactivity

While aldehydes are inherently reactive, their electrophilicity can be further enhanced through various activation strategies, making them susceptible to attack by even weak nucleophiles.

Common activation strategies include:

Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl2), titanium tetrachloride (TiCl4), and boron trifluoride (BF3), can coordinate to the lone pair of electrons on the carbonyl oxygen. This coordination increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. This strategy is widely employed in reactions like the ene reaction and Friedel-Crafts acylation.

Brønsted Acid Catalysis: Protic acids can protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This is a common strategy for promoting nucleophilic attack by weak nucleophiles like water and alcohols to form hydrates and acetals, respectively.

Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts for activating aldehydes.

Enamine Catalysis: Chiral secondary amines can react with aldehydes to form transient enamines. These enamines can then act as nucleophiles in various asymmetric transformations.

Iminium Ion Catalysis: The same chiral secondary amines can also catalyze reactions through the formation of an iminium ion, which is a highly electrophilic species.

Singly Occupied Molecular Orbital (SOMO) Catalysis: This more recent strategy involves the one-electron oxidation of an enamine intermediate to form a radical cation, which can then participate in a variety of enantioselective reactions.

These activation strategies are summarized in the table below:

| Activation Strategy | Catalyst/Reagent | Mechanism |

| Lewis Acid Catalysis | ZnCl2, TiCl4, BF3 | Coordination to carbonyl oxygen, increasing carbonyl carbon electrophilicity. |

| Brønsted Acid Catalysis | H+, H3O+ | Protonation of carbonyl oxygen, enhancing carbonyl carbon electrophilicity. |

| Organocatalysis (Enamine) | Chiral Secondary Amines | Formation of a nucleophilic enamine intermediate. |

| Organocatalysis (Iminium) | Chiral Secondary Amines | Formation of an electrophilic iminium ion intermediate. |

| Organocatalysis (SOMO) | Chiral Amine + Oxidant | One-electron oxidation of an enamine to a radical cation. |

Contextualizing Cyclopropaneacetaldehyde, 2,2-difluoro- within Fluorinated Cyclopropane Chemistry and Aldehyde Transformations

The compound Cyclopropaneacetaldehyde, 2,2-difluoro- occupies a unique chemical space at the intersection of fluorinated cyclopropane chemistry and aldehyde transformations. Its reactivity is not simply the sum of its parts but rather a complex interplay of the electronic and steric effects of its constituent moieties.

The Interplay of Difluoromethylene, Cyclopropane, and Aldehyde Moieties

The chemical behavior of Cyclopropaneacetaldehyde, 2,2-difluoro- is dictated by the synergistic and sometimes competing influences of its three key structural features:

The Gem-Difluoromethylene Group (CF2): The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This has several consequences:

Increased Ring Strain: The C-F bonds have significant p-character, which in turn increases the s-character of the carbon orbitals in the C-C bonds of the cyclopropane ring. This leads to a shorter C1-C2 bond and a longer, weaker C2-C3 (distal) bond, making the ring more strained and susceptible to ring-opening reactions.

Modulation of Aldehyde Reactivity: The strong -I effect of the CF2 group can be transmitted through the cyclopropane ring to the aldehyde carbonyl group, potentially increasing its electrophilicity and making it more reactive towards nucleophiles.

The Cyclopropane Ring: The inherent ring strain of the three-membered ring makes it a high-energy motif. This strain can be released through ring-opening reactions, which are often a dominant reaction pathway for functionalized cyclopropanes. The presence of the gem-difluoro group further exacerbates this strain.

The Aldehyde Group: As discussed previously, the aldehyde is a versatile functional group. In the context of this molecule, it can act as a handle for a wide range of synthetic transformations. Furthermore, the electron-withdrawing nature of the aldehyde can influence the stability of intermediates formed during reactions involving the cyclopropane ring.

The combination of these three moieties leads to a molecule with a complex reactivity profile. For instance, nucleophilic attack could occur at the aldehyde carbonyl, or it could induce a ring-opening of the strained difluorocyclopropane. The reaction pathway is often dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts.

Research Trajectory and Unmet Synthetic Challenges Posed by the Compound

The synthesis of fluorinated cyclopropanes has been an active area of research for several decades. The primary method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF2) with an appropriate alkene. Various precursors for difluorocarbene have been developed, each with its own advantages and limitations.

Research Trajectory:

Early Methods: Initial methods for generating difluorocarbene often involved harsh conditions, such as the thermal decomposition of sodium chlorodifluoroacetate.

Milder Reagents: The development of reagents like trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, allowed for the generation of difluorocarbene under much milder conditions, expanding the scope of compatible functional groups.

Asymmetric Synthesis: A significant focus in recent years has been the development of catalytic, enantioselective methods for the synthesis of chiral fluorinated cyclopropanes. This has been a considerable challenge due to the high reactivity of carbene intermediates.

Unmet Synthetic Challenges:

Despite the progress made, the synthesis and manipulation of compounds like Cyclopropaneacetaldehyde, 2,2-difluoro- still present several challenges:

Control of Ring-Opening: The high propensity of the gem-difluorocyclopropane ring to undergo ring-opening can be a major side reaction or, in some cases, the desired outcome. Developing selective conditions to either preserve the ring or control the regioselectivity of its opening remains a significant hurdle.

Introduction of the Acetaldehyde (B116499) Moiety: The direct difluorocyclopropanation of acrolein or its derivatives can be challenging due to the reactivity of the aldehyde group under the conditions required for carbene generation. This often necessitates the use of protecting groups, adding extra steps to the synthetic sequence.

Enantioselective Synthesis: The development of efficient and highly enantioselective methods for the synthesis of chiral 2,2-difluorocyclopropaneacetaldehyde remains an area of active research. Achieving high levels of stereocontrol in the difluorocyclopropanation of the corresponding chiral α,β-unsaturated aldehyde precursor is a non-trivial task.

Scalability: Many of the current methods for the synthesis of functionalized gem-difluorocyclopropanes are not easily scalable, which can be a limitation for their application in industrial settings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)3-4(5)1-2-8/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUFFRFIQQDRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclopropaneacetaldehyde, 2,2 Difluoro and Analogues

Direct Construction Approaches of the Cyclopropane (B1198618) Ring with Fluorine Substitution

The most prevalent strategy for constructing the 1,1-difluorocyclopropane ring system involves the [2+1] cycloaddition of a difluorocarbene or a carbenoid equivalent with an alkene. nih.govbeilstein-journals.orgresearchgate.net This approach directly installs the desired difluorinated three-membered ring.

Difluorocarbene and Carbenoid Cyclopropanation Reactions

Difluorocarbene (:CF2) is a highly reactive intermediate that readily reacts with carbon-carbon double bonds to form gem-difluorocyclopropanes. nih.govwikipedia.org Due to its high reactivity and short half-life, it is generated in situ from various precursors. wikipedia.org The electrophilic nature of difluorocarbene, resulting from the high electronegativity of the fluorine atoms, dictates its reactivity, favoring reactions with electron-rich alkenes. nih.govbeilstein-journals.org

Precursors and Generation of Difluorocarbene

A variety of precursors have been developed for the generation of difluorocarbene under different conditions, ranging from harsh (high temperatures) to mild. rsc.orgcas.cn The choice of precursor often depends on the stability of the substrate and the desired reaction conditions. Common methods for generation include thermal decomposition, base-induced elimination, and transition metal-mediated processes.

Key precursors for difluorocarbene generation are summarized in the table below.

| Precursor Name | Chemical Formula / Reagent System | Generation Method | Typical Conditions |

| Sodium Chlorodifluoroacetate | ClCF2CO2Na | Thermal Decomposition | High temperatures (>120 °C) rsc.org |

| Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) | TMSCF3 / NaI | Nucleophilic Activation | 55-85 °C nih.govnih.govorganic-chemistry.org |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | FSO2CF2CO2SiMe3 | Nucleophilic Activation (e.g., F⁻, organic nucleophiles) | Mild conditions rsc.org |

| Diethyl bromodifluoromethylphosphonate | BrCF2PO(OEt)2 | Base-Induced Elimination | -78 °C to room temperature cas.cn |

| Hexafluoropropylene oxide (HFPO) | C3F6O | Thermal Decomposition | High temperatures (>170 °C) beilstein-journals.org |

| Phenyl(trifluoromethyl)mercury (Seyferth's Reagent) | PhHgCF3 | Thermal Decomposition | 80 °C (Note: High toxicity) nih.gov |

| Chlorodifluoromethane or Bromodifluoromethane | HCF2Cl or HCF2Br | Base-Induced Elimination | Strong bases, phase-transfer catalysis nih.gov |

The Ruppert-Prakash reagent (TMSCF3) and its derivatives have become particularly popular due to their efficiency and the relatively mild conditions required for difluorocarbene generation. rsc.orgorganic-chemistry.org For instance, the combination of TMSCF3 with a catalytic amount of sodium iodide allows for the controlled generation of difluorocarbene for smooth reaction with a broad range of alkenes. organic-chemistry.org Similarly, TFDA can generate difluorocarbene under mild conditions when activated by various organic nucleophiles. rsc.org

Substrate Scope and Limitations in Cyclopropanation

The success of difluorocarbene cyclopropanation is highly dependent on the electronic properties of the alkene substrate.

Substrate Scope:

Electron-Rich Alkenes: Alkenes bearing electron-donating groups are excellent substrates for difluorocyclopropanation. This includes styrenes, enol ethers, and other nucleophilic olefins. nih.govorganic-chemistry.org

Allylic Alcohols: Allylic alcohols and their derivatives are particularly effective substrates. nih.govnih.gov The hydroxyl group can direct the cyclopropanation, and a variety of substituted allylic alcohols can be converted to their corresponding gem-difluorocyclopropyl methanols in high yields. nih.govrsc.orgscholaris.ca

Unactivated and Cyclic Alkenes: Simple and cyclic alkenes, such as 1-octene (B94956) and cyclohexene, also undergo cyclopropanation, although yields may be more moderate compared to highly activated substrates. nih.govorganic-chemistry.org

Limitations:

Electron-Deficient Alkenes: A significant limitation of this methodology is its poor efficiency with electron-deficient alkenes. nih.govbeilstein-journals.org Substrates containing electron-withdrawing groups such as esters, nitriles, or sulfones react sluggishly or not at all with the electrophilic difluorocarbene.

Steric Hindrance: Highly substituted or sterically hindered alkenes can also present a challenge, leading to lower reaction yields.

The table below illustrates the varied substrate scope for difluorocyclopropanation.

| Alkene Substrate Type | Example | Product Type | Typical Yield |

| Electron-Rich Styrene | α-Methylstyrene | 1-(1-phenylethyl)-2,2-difluorocyclopropane | Good to Excellent nih.govbeilstein-journals.org |

| Allylic Alcohol | Cinnamyl alcohol | (2,2-difluoro-3-phenylcyclopropyl)methanol | High nih.govscholaris.ca |

| Cyclic Alkene | Cyclohexene | 7,7-difluorobicyclo[4.1.0]heptane | Moderate to Good organic-chemistry.org |

| Electron-Deficient Alkene | Acrylate Esters | Alkyl 2,2-difluorocyclopropane-1-carboxylate | Low / Unreactive beilstein-journals.org |

Intramolecular Cyclopropanation Strategies

As an alternative to the intermolecular reaction, intramolecular cyclopropanation offers a pathway to construct the difluorocyclopropane ring. This strategy involves a molecule containing both the alkene and the carbene precursor within its structure. researchgate.net Such reactions can be highly efficient due to the favorable proximity of the reacting centers.

One approach involves the Michael-induced ring closure (MIRC) of precursors like 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate with ester or amide enolates, which proceeds via an initial Michael addition followed by an intramolecular radical cyclization to form 2,2-difluorocyclopropanecarboxylic acid derivatives. nih.gov There are also examples of transition-metal-catalyzed intramolecular cyclopropanations, such as a rhodium-catalyzed reaction involving a gem-difluoroalkene tethered to a diazo group, which yields the bicyclic difluorocyclopropane product. researchgate.net While less common than intermolecular methods, these strategies provide a powerful route for the synthesis of complex, constrained difluorocyclopropane systems. researchgate.netresearchgate.net

Introduction of the 2,2-Difluoromethylene Moiety

An alternative retrosynthetic approach involves first constructing a cyclopropane ring and then introducing the gem-difluoro unit, or using a pre-functionalized precursor that already contains the C-CF2 bond.

Gem-Difluoroolefination Reactions for Aldehyde Precursors

A key strategy for synthesizing aldehyde precursors, such as those needed for Cyclopropaneacetaldehyde, 2,2-difluoro-, is through the olefination of a suitable carbonyl compound. Gem-difluoroolefination reactions convert aldehydes or ketones directly into 1,1-difluoroalkenes (R-CH=CF2). cas.cnorganic-chemistry.orgcas.cn These gem-difluoroalkenes are versatile intermediates; for instance, subsequent ozonolysis or other oxidative cleavage methods can transform the double bond into the desired aldehyde functionality.

The direct conversion of aldehydes into gem-difluoroalkenes has been a significant challenge, particularly for enolizable aliphatic aldehydes, which can undergo undesired side reactions under basic conditions. cas.cnnih.gov A significant breakthrough in this area is the use of difluoromethyl 2-pyridyl sulfone as an efficient gem-difluoroolefination reagent. organic-chemistry.orgnih.govacs.org This reagent participates in a Julia-Kocienski-type reaction.

The process involves the reaction of an aldehyde with the anion of difluoromethyl 2-pyridyl sulfone. For aliphatic aldehydes prone to enolization, the use of an in situ generated amide base (from CsF and tris(trimethylsilyl)amine) has proven effective at minimizing side reactions and providing the desired gem-difluoroalkene products in good yields. cas.cnnih.gov This method demonstrates broad substrate scope and chemoselectivity. cas.cn

The table below provides examples of this olefination strategy.

| Aldehyde Precursor | Reagent System | Product (gem-difluoroalkene) | Yield |

| 4-Bromobenzaldehyde | Difluoromethyl 2-pyridyl sulfone / LiHMDS | 1-bromo-4-(2,2-difluorovinyl)benzene | 84% organic-chemistry.org |

| Cyclohexanecarbaldehyde | Difluoromethyl 2-pyridyl sulfone / CsF, N(TMS)3 | (2,2-difluorovinyl)cyclohexane | 78% cas.cn |

| Dodecanal | Difluoromethyl 2-pyridyl sulfone / CsF, N(TMS)3 | 1,1-difluorotridec-1-ene | 81% cas.cn |

These gem-difluoroalkene products serve as direct precursors to the target aldehydes. The development of robust gem-difluoroolefination methods is therefore a critical component in the synthesis of complex molecules like Cyclopropaneacetaldehyde, 2,2-difluoro- and its analogues.

Electrophilic Difluorination of Methylene (B1212753) Precursors

The direct introduction of fluorine atoms onto a precursor molecule is a primary strategy for synthesizing fluorinated compounds. The gem-difluoro group on the cyclopropane ring can be installed via electrophilic difluorination of a suitable methylene precursor. While the search results focus heavily on difluorocyclopropanation using carbene chemistry, the principle of electrophilic fluorination is a cornerstone of modern fluorine chemistry. nih.govbeilstein-journals.org

This approach would involve the reaction of a methylenecyclopropane (B1220202) derivative with an electrophilic fluorinating agent. The reaction proceeds by the attack of the double bond onto the electrophilic fluorine source, leading to a carbocationic intermediate which is then trapped by a fluoride (B91410) ion or a second equivalent of the fluorinating agent. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for such transformations. nih.gov

The success of this strategy hinges on the stability of the methylenecyclopropane precursor and its reactivity towards the electrophilic fluorinating agent. The high ring strain of methylenecyclopropanes can make them susceptible to ring-opening side reactions. researchgate.netcas.cn

Radical Difluorination and Cyclization Strategies

Radical-based methods provide an alternative pathway for the construction of 2,2-difluorocyclopropane systems. These strategies can involve either the radical-mediated introduction of fluorine or the use of radical cyclization to form the three-membered ring.

One documented non-carbene method involves a Michael addition of an enolate to a difluorinated crotonate, followed by a triethylborane-initiated radical cyclization to yield 2,2-difluorocyclopropanecarboxylic acid derivatives. nih.gov This demonstrates the power of radical cyclization in forming the strained ring system.

Another approach involves radical reactions of existing gem-difluorocyclopropane structures. For example, the distal C-C bond of difluoro(methylene)cyclopropanes can be cleaved under radical conditions (e.g., using n-Bu₃SnH and AIBN), leading to ring-opened products. cas.cn While this is a ring-opening reaction, it underscores the principle that radical processes can be used to manipulate these strained ring systems. A synthetic strategy could be designed in reverse, where a radical cyclization of a suitable difluorinated precursor could form the desired ring.

Strategic Formation of the Cyclopropaneacetaldehyde Linkage

Once the 2,2-difluorocyclopropane core is synthesized, the next critical phase is the construction of the acetaldehyde (B116499) side chain. This can be achieved through olefination reactions followed by functional group manipulation or by direct interconversion of a pre-existing functional group on the cyclopropane ring.

The Wittig reaction and its variants are premier methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent) reacting with a carbonyl compound. wikipedia.org In the context of synthesizing Cyclopropaneacetaldehyde, 2,2-difluoro-, one could start with a 2,2-difluorocyclopropanecarboxaldehyde.

Reaction of this aldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield a vinyl-substituted 2,2-difluorocyclopropane. wikipedia.org This terminal alkene is a versatile intermediate that can be converted to the target acetaldehyde via hydroboration-oxidation to give the corresponding primary alcohol, followed by a controlled oxidation (e.g., using PCC or a Swern oxidation).

The Wittig reaction is advantageous because the position of the double bond is fixed, avoiding the formation of isomeric mixtures that can occur in elimination reactions. libretexts.org The stereochemistry of the resulting alkene (E vs. Z) depends on the nature of the ylide; stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes. organic-chemistry.org

| Retrosynthetic Step | Reaction | Reagents | Intermediate Product |

| C₁ Elongation | Wittig Reaction | Ph₃P=CH₂ | 1,1-difluoro-2-vinylcyclopropane |

| Anti-Markovnikov Hydration | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(2,2-difluorocyclopropyl)ethanol |

| Alcohol Oxidation | Swern or Dess-Martin Oxidation | (COCl)₂, DMSO, Et₃N or DMP | Cyclopropaneacetaldehyde, 2,2-difluoro- |

This table outlines a potential synthetic sequence from a cyclopropyl (B3062369) aldehyde to the target acetaldehyde via a Wittig reaction.

An alternative and often more direct approach is the interconversion of a functional group already present on a cyclopropyl-substituted precursor. organic-chemistry.orgvanderbilt.edu This strategy avoids the creation and subsequent transformation of a double bond.

A common and efficient route starts with a 2,2-difluorocyclopropane derivative containing a two-carbon side chain with a terminal functional group that can be readily converted to an aldehyde. For example, starting with 2-(2,2-difluorocyclopropyl)ethanol, a direct one-step oxidation using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield the target Cyclopropaneacetaldehyde, 2,2-difluoro-.

Alternatively, one could start from 2,2-difluorocyclopropaneacetic acid or its corresponding ester. Reduction of the carboxylic acid (e.g., with LiAlH₄) would yield the primary alcohol, which can then be oxidized as described above. A more direct route from the ester would be a partial reduction using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. vanderbilt.edu

These functional group interconversion (FGI) methods are often highly efficient and are a mainstay of late-stage synthetic modifications. organic-chemistry.orgub.edu

Enantioselective and Diastereoselective Synthesis of Cyclopropaneacetaldehyde, 2,2-difluoro-

The synthesis of specific stereoisomers of fluorinated cyclopropanes, such as 2,2-difluorocyclopropaneacetaldehyde, is of high interest due to the distinct biological activities that different enantiomers and diastereomers can exhibit. wpmucdn.comresearchgate.net The strategic placement of fluorine atoms can significantly alter a molecule's pharmacokinetic properties, including metabolic stability and cell permeability. wpmucdn.comresearchgate.net Consequently, advanced synthetic methodologies have been developed to control the three-dimensional arrangement of atoms during the formation of the cyclopropane ring.

Recent breakthroughs have focused on biocatalytic strategies to achieve high stereoselectivity. nih.gov Engineered enzymes, particularly myoglobin-based catalysts, have been successfully employed for the asymmetric cyclopropanation of gem-difluoro alkenes. wpmucdn.comnih.gov These biocatalytic systems, using diazoacetonitrile as a carbene source, can produce gem-difluorinated cyclopropanes with exceptional levels of diastereo- and enantiocontrol, often exceeding 99:1 diastereomeric ratio (d.r.) and 99% enantiomeric excess (e.e.). researchgate.netnih.gov This enzymatic approach represents a significant advancement, enabling transformations that are challenging to achieve with traditional chemocatalytic methods. nih.gov

Chiral Catalyst-Mediated Cyclopropanation

The cornerstone of asymmetric synthesis of fluorinated cyclopropanes is the use of chiral catalysts that can influence the stereochemical outcome of the reaction. Both metal-based complexes and biocatalysts have proven effective in this regard. nih.govnih.gov

Chiral rhodium and cobalt complexes are prominent in metal-catalyzed cyclopropanation. nih.govnih.govorganic-chemistry.org For instance, dirhodium catalysts featuring chiral ligands have been investigated for the cyclopropanation of fluorinated alkenes with various diazo reagents. nih.gov Similarly, chiral cobalt(II) porphyrin complexes have demonstrated exceptional selectivity and unique reactivity in cyclopropanation reactions, surpassing the stereocontrol offered by many earlier copper and rhodium catalysts. nih.govnih.gov These metal catalysts facilitate the transfer of a carbene to an olefin, with the chiral ligands orchestrating the approach of the reactants to favor the formation of one stereoisomer over others. organic-chemistry.org

More recently, biocatalysis using engineered myoglobin (B1173299) variants has emerged as a powerful strategy. wpmucdn.com These enzymatic catalysts can be optimized through protein engineering to achieve high turnover numbers and exquisite stereoselectivities for the synthesis of fluorinated cyclopropanes. nih.gov In one study, engineered myoglobins catalyzed the reaction between a range of gem-difluoroalkenes and diazoacetonitrile to yield the corresponding cyclopropane products with high yields and stereoselectivity. wpmucdn.com The reactions were performed under mild conditions, highlighting the practical advantages of biocatalysis. researchgate.net

Below is a table summarizing the results of myoglobin-catalyzed cyclopropanation of various substituted gem-difluorostyrenes.

| Substrate (gem-difluoroalkene) | Myoglobin Variant | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| 4-Methoxy-1,1-difluoro-2-phenylethene | Mb(H64V,V68G,L69V) | 88 | >99:1 | 99:1 | wpmucdn.com |

| 4-Methyl-1,1-difluoro-2-phenylethene | Mb(H64V,V68G,L69V) | 85 | >99:1 | 99:1 | wpmucdn.com |

| 1,1-Difluoro-2-phenylethene | Mb(H64V,V68G,L69V) | 75 | >99:1 | 98:2 | wpmucdn.com |

| 4-Chloro-1,1-difluoro-2-phenylethene | Mb(H64V,V68G,L69V) | 78 | >99:1 | 98:2 | wpmucdn.com |

| 3-Methoxy-1,1-difluoro-2-phenylethene | Mb(H64V,V68G,L69V) | 65 | >99:1 | 93:7 | wpmucdn.com |

| 2-Methyl-1,1-difluoro-2-phenylethene | Mb(H64V,V68G,L69V) | 51 | >99:1 | 99:1 | wpmucdn.com |

Asymmetric Transformations and Resolution Strategies for Fluorinated Cyclopropanes

Besides direct asymmetric synthesis, enantioenriched fluorinated cyclopropanes can also be accessed through the transformation or resolution of racemic mixtures. wpmucdn.com Kinetic resolution is a common strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. wpmucdn.com This approach has been applied to the synthesis of fluorocyclopropanes, for example, through the kinetic resolution of racemic difluorocyclopropyl esters. wpmucdn.com

Asymmetric transformations involve converting a prochiral substrate or a racemic mixture into a single, or an enriched, stereoisomer through a reaction that introduces or alters a stereocenter. While direct asymmetric cyclopropanation is often more atom-economical, resolution and other transformation strategies remain valuable tools, particularly when suitable chiral catalysts for direct synthesis are unavailable. digitellinc.com The development of biocatalytic methods has provided a significant boost in this area, offering highly selective enzymes that can differentiate between enantiomers with high precision, making biocatalytic resolution a viable and effective strategy for obtaining optically active fluorinated cyclopropanes. nih.gov

Chemical Reactivity and Transformation Pathways of Cyclopropaneacetaldehyde, 2,2 Difluoro

Transformations Involving the Aldehyde Functionality

The aldehyde group in Cyclopropaneacetaldehyde, 2,2-difluoro- serves as a versatile handle for a variety of chemical transformations, primarily involving reactions at the carbonyl carbon. ksu.edu.sa These reactions can proceed while leaving the difluorocyclopropane ring intact or can occur in concert with ring-opening. nih.govlookchem.com

The aldehyde's carbonyl group is electrophilic and susceptible to nucleophilic addition, a fundamental reaction in carbonyl chemistry. ksu.edu.samasterorganicchemistry.com This reaction involves the addition of a nucleophile to the carbonyl carbon, changing its hybridization from sp² to sp³ and forming a tetrahedral intermediate. masterorganicchemistry.com

A key synthetic transformation involving the aldehyde is its reduction to a primary alcohol. For instance, the controlled reduction of related methyl esters to form trans-difluorocyclopropyl acetaldehydes is achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. lookchem.com This reagent acts as a hydride nucleophile, adding to the carbonyl group. Other carbonyl addition reactions typical for aldehydes, such as the formation of cyanohydrins, hemiacetals, and acetals, are also possible, providing pathways to a range of functionalized derivatives while preserving the gem-difluorocyclopropane ring. nih.govlibretexts.org

Furthermore, the aldehyde can participate in more complex catalytic cycles. In a Pd/amine dual-catalyzed reaction, the aldehyde first condenses with an amine catalyst to form an enamine intermediate. rsc.org This enamine then acts as a nucleophile, attacking a Pd(II)-π-fluoroallyl species generated from the ring-opening of another gem-difluorocyclopropane molecule. rsc.org

The aldehyde functionality can be converted into other functional groups, such as hydrazones, which then enable further transformations. These derivatives can serve as directing groups or reactive partners in C-H functionalization or annulation reactions. rsc.org

A notable example is the palladium-catalyzed reaction of hydrazones derived from alkyl aldehydes with gem-difluorocyclopropanes. rsc.org This transformation involves a regioselective cascade that includes C-C/C-F bond cleavage of the cyclopropane (B1198618) ring and an annulation reaction. rsc.org In this process, the C2 and C3 atoms of the gem-F₂CP moiety are incorporated into a new pyrazole (B372694) ring system with the hydrazone derivative. rsc.org Density functional theory (DFT) calculations have indicated that this substrate-dependent transformation is kinetically controlled and that the final C-C bond formation proceeds through a seven-membered transition state. rsc.org This demonstrates how derivatization of the aldehyde group can unlock novel and complex reactivity pathways.

Olefination and Related Carbon-Carbon Bond Forming Reactions

The aldehyde functional group of Cyclopropaneacetaldehyde, 2,2-difluoro- serves as a key handle for carbon-carbon bond formation, most notably through olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These methods are fundamental for converting aldehydes into alkenes.

In the Wittig reaction , the aldehyde reacts with a phosphorus ylide (a Wittig reagent). The nature of the ylide determines the stereochemical outcome. Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides, which contain an electron-withdrawing group, predominantly form (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion. nrochemistry.com This reaction is renowned for its high stereoselectivity, generally favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.org The phosphonate carbanions are more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction, allowing them to react readily with a broad range of aldehydes under milder conditions. nrochemistry.com The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgtcichemicals.com For the synthesis of (Z)-olefins with high stereoselectivity, the Still-Gennari modification of the HWE reaction can be employed. nrochemistry.com

Table 1: Representative Olefination Reactions

| Reaction Type | Reagent Example | Typical Product Structure | Predominant Stereochemistry |

|---|---|---|---|

| Wittig (non-stabilized) | Methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) | 1-(2,2-Difluorocyclopropyl)prop-2-ene | N/A |

| Wittig (stabilized) | (Triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl 3-(2,2-difluorocyclopropyl)acrylate | (E)-isomer |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 3-(2,2-difluorocyclopropyl)acrylate | (E)-isomer wikipedia.org |

| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Methyl 3-(2,2-difluorocyclopropyl)acrylate | (Z)-isomer nrochemistry.com |

Other carbon-carbon bond-forming reactions involving the aldehyde include aldol (B89426) condensations, where the aldehyde can act as an electrophile, and Grignard or organolithium additions to the carbonyl group.

Reductions and Oxidations to Related Functional Groups

The aldehyde group in Cyclopropaneacetaldehyde, 2,2-difluoro- can be readily transformed into other key functional groups, such as alcohols and carboxylic acids, through standard reduction and oxidation protocols.

Reduction to Alcohols: The aldehyde can be reduced to the corresponding primary alcohol, 2-(2,2-difluorocyclopropyl)ethanol. This transformation is typically achieved with high efficiency using common hydride reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this conversion, often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also effectively reduces the aldehyde to the primary alcohol. libretexts.org

Oxidation to Carboxylic Acids: Oxidation of the aldehyde functionality yields 2,2-difluorocyclopropaneacetic acid. A variety of oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and scale.

Potassium dichromate(VI) (K₂Cr₂O₇) in the presence of sulfuric acid is a strong oxidizing agent that converts aldehydes to carboxylic acids. chemguide.co.uklibretexts.org

Potassium permanganate (B83412) (KMnO₄) is another powerful oxidant for this transformation.

Milder reagents such as Oxone or catalysis with N-hydroxyphthalimide (NHPI) in the presence of oxygen offer effective alternatives to traditional heavy metal oxidants. organic-chemistry.org

Table 2: Common Reduction and Oxidation Reactions

| Transformation | Reagent | Product Name |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 2-(2,2-Difluorocyclopropyl)ethanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(2,2-Difluorocyclopropyl)ethanol |

| Oxidation | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | 2,2-Difluorocyclopropaneacetic acid |

| Oxidation | Oxone | 2,2-Difluorocyclopropaneacetic acid |

Reactions Influenced by the Geminal Difluoro Substituents

This increased strain results from changes in the bonding characteristics within the ring. The C1–C2 bond (adjacent to the CF₂) is shortened, while the distal C2–C3 bond is lengthened. rsc.orgrsc.orgnih.gov This elongated distal bond is consequently weakened and more susceptible to cleavage in ring-opening reactions. rsc.orgrsc.orgnih.gov

Electrophilic Character and its Impact on Reaction Pathways

The high electronegativity of the fluorine atoms exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-F bonds and withdraws electron density from the cyclopropane ring, particularly from the carbon atom bearing the fluorine atoms (C1). This induced polarization enhances the electrophilic character of the adjacent carbons.

This heightened electrophilicity can impact reaction pathways in several ways:

It can increase the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack.

The electron-withdrawing nature of the gem-difluoro group can destabilize nearby carbocation intermediates, which could lead to lower yields in reactions proceeding through such species. rsc.org

It influences the regioselectivity of ring-opening reactions, as the electronic properties dictate which bonds are most likely to break and which atoms are most susceptible to nucleophilic or electrophilic attack.

Stabilization of Intermediates and Transition States

While the gem-difluoro group is inductively destabilizing for adjacent positive charges, its effect on other intermediates and transition states can be complex. The weakening of the distal C-C bond can lower the activation energy for reactions involving ring-opening, thereby stabilizing the transition state for such processes. rsc.org

In reactions that generate anionic intermediates on the cyclopropane ring, the electron-withdrawing nature of the gem-difluoro group can provide significant stabilization. researchgate.net This stabilization of anionic character can influence the stereochemical outcome of certain reactions by affecting the lifetime and equilibration of intermediates. researchgate.net For example, in transition metal-catalyzed reactions, the unique properties of gem-difluorocyclopropanes can facilitate oxidative addition and subsequent β-fluoride elimination steps, forming key allyl-metal intermediates that drive the reaction forward. acs.orgnih.gov

Cascade and Domino Reactions Incorporating the Compound

The dual reactivity of Cyclopropaneacetaldehyde, 2,2-difluoro-, stemming from its aldehyde group and the strained, electronically modified cyclopropane ring, makes it a prime candidate for cascade or domino reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to complex molecular architectures.

While specific cascade reactions starting directly from Cyclopropaneacetaldehyde, 2,2-difluoro- are not extensively documented, its structure allows for the design of plausible reaction sequences based on the known reactivity of gem-difluorocyclopropanes. rsc.orgresearchgate.netrwth-aachen.de A general strategy would involve an initial transformation at the aldehyde to create a new reactive intermediate, which then triggers a subsequent reaction involving the cyclopropane ring.

Plausible Cascade Pathways:

Olefination Followed by Cycloaddition: An initial HWE or Wittig olefination could extend the side chain, creating a diene or enyne system. This new system could then undergo an intramolecular [3+2] or Diels-Alder cycloaddition, where the strained gem-difluorocyclopropane ring acts as a dienophile or dipolarophile, leading to complex polycyclic structures. nih.gov

Condensation Followed by Ring-Opening/Annulation: A Knoevenagel or aldol condensation at the aldehyde could generate an α,β-unsaturated system. This conjugated system could then be a substrate for a transition metal-catalyzed ring-opening and annulation reaction. Palladium-catalyzed processes are known to effect C-C bond cleavage and β-fluoride elimination in gem-difluorocyclopropanes, which can be coupled with nucleophiles in a cascade fashion to build new rings, such as pyrroles. rsc.orgresearchgate.net

For example, a hypothetical domino reaction could involve the condensation of Cyclopropaneacetaldehyde, 2,2-difluoro- with an active methylene (B1212753) compound. The resulting product could then, under palladium catalysis, undergo a cascade C-C/C-F bond cleavage and annulation to construct a new heterocyclic or carbocyclic ring system. rsc.orgresearchgate.net Such sequences leverage the inherent reactivity of both functional groups to rapidly build molecular complexity from a relatively simple starting material.

Mechanistic Investigations of Reactions Involving Cyclopropaneacetaldehyde, 2,2 Difluoro

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of bond-forming and bond-breaking events, along with the energetic landscape of a reaction, is fundamental to controlling chemical transformations. For reactions involving Cyclopropaneacetaldehyde, 2,2-difluoro-, researchers employ a combination of experimental and computational approaches to elucidate reaction pathways and characterize the high-energy transition states that govern reaction rates and selectivity.

Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects, Intermediate Trapping)

Experimental studies provide critical evidence for proposed reaction mechanisms. The kinetic isotope effect (KIE) is a powerful tool used to determine whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgnih.gov This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A primary KIE (kH/kD > 1) is typically observed when the bond to the isotope is broken during the slowest step. wikipedia.org Conversely, secondary KIEs, which can be normal (kH/kD > 1) or inverse (kH/kD < 1), provide insights into changes in the hybridization state or steric environment of the carbon atom attached to the isotope in the transition state. wikipedia.orgnih.gov For instance, a concentration-dependent KIE can suggest a multi-step reaction mechanism, as observed in the protonolysis of a platinum-methyl bond, which ruled out a simpler, single-step pathway. chemrxiv.org

Intermediate trapping is another direct method for probing reaction pathways. This technique involves introducing a species that can react with and "trap" a fleeting intermediate, thereby providing tangible evidence for its existence. nih.gov For example, in a reaction catalyzed by flavin-dependent thymidylate synthase, a key intermediate was successfully trapped by quenching the reaction at a very short time, allowing for its isolation and characterization. nih.gov This confirmed that the condensation step had already occurred, providing crucial timing information for the catalytic cycle. nih.gov

Table 1: Illustrative Kinetic Isotope Effect Data and Interpretation

| Reaction Type | Observed KIE (kH/kD) | Interpretation |

|---|---|---|

| SN1 Reaction (α-carbon) | ~1.1-1.2 | Normal secondary KIE, suggests sp³ to sp² rehybridization in the transition state. wikipedia.org |

| SN2 Reaction (α-carbon) | ~0.8-0.9 | Inverse secondary KIE, suggests sp² to sp³ rehybridization in the transition state. wikipedia.org |

| C-H Activation (rate-determining) | > 2 | Primary KIE, indicates C-H bond breaking in the transition state. |

Spectroscopic Characterization of Reaction Intermediates

The direct observation of reaction intermediates is a significant challenge due to their high reactivity and short lifetimes. nih.gov However, modern spectroscopic techniques, often used at low temperatures to prolong the intermediate's existence, can provide invaluable structural information. nih.gov Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing intermediates like glycosyl triflates in glycosylation reactions. nih.gov In other systems, a combination of techniques is often necessary. For instance, a highly reactive nonheme FeV-oxo intermediate was characterized using a suite of methods including UV-vis spectroscopy, Electron Paramagnetic Resonance (EPR), Raman spectroscopy, and Mössbauer spectroscopy, complemented by Density Functional Theory (DFT) calculations. nih.gov This comprehensive approach allowed for the determination of the iron's oxidation state and the unique electronic structure of the intermediate, which explained its exceptional reactivity. nih.gov

Role of Catalysts and Reagents in Mediating Transformations

Catalysts and reagents are essential for controlling the speed and outcome of chemical reactions. They can open up new reaction pathways that are otherwise inaccessible and can direct the formation of specific products with high selectivity.

Transition Metal Catalysis Mechanisms

Transition metals such as rhodium, palladium, and ruthenium are versatile catalysts for a wide range of transformations. researchgate.netresearchgate.netnih.govrsc.org In reactions involving gem-difluoroalkenes, rhodium(III) catalysts have been used for C-H activation and annulation reactions to form complex fluorinated heterocyclic structures. researchgate.netnih.gov The general mechanism for these Rh(III)-catalyzed reactions often involves a sequence of C-H bond activation, migratory insertion of the fluorinated component, and a subsequent elimination step (e.g., β-fluoride elimination) to afford the product and regenerate the catalyst. nih.gov The specific reaction pathway and the resulting product can often be switched by subtle changes in the substrate or reaction conditions. researchgate.net The unique electronic effects of the fluorine atoms play a crucial role in these transformations. researchgate.net

Table 2: Common Steps in Transition Metal-Catalyzed Cycles

| Mechanistic Step | Description | Example Catalyst |

|---|---|---|

| C-H Activation | The metal catalyst cleaves a carbon-hydrogen bond, forming a metal-carbon bond. | Rhodium(III) researchgate.netresearchgate.netnih.gov |

| Migratory Insertion | An unsaturated molecule (e.g., an alkyne or alkene) inserts into a metal-carbon or metal-hydride bond. | Rhodium(III) researchgate.netnih.gov |

| β-Fluoride Elimination | Elimination of a fluoride (B91410) ion from a carbon atom beta to the metal center. | Rhodium(III) nih.gov |

Organocatalysis and Non-Metallic Activation Modes

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, offering a valuable alternative to metal-based catalysts. A common activation mode involves the reaction of an amine catalyst with a carbonyl compound, such as an aldehyde, to form a nucleophilic enamine or an electrophilic iminium ion. In the context of asymmetric synthesis, proline and its derivatives are classic examples of organocatalysts. nih.gov The stereochemical outcome of these reactions is often rationalized by Zimmerman-Traxler-like transition state models, where the catalyst, substrates, and any additives form a highly organized assembly. nih.gov The steric and electronic properties of the catalyst dictate the facial selectivity of the reaction, with subtle energy differences between competing transition states leading to high enantiomeric excess. nih.gov For example, in proline-catalyzed aldol (B89426) reactions, the preference for an anti versus a syn transition state can be just a few kcal/mol, yet this is enough to result in excellent stereoselectivity. nih.gov

Stereochemical Control and Origins of Selectivity

Achieving control over the three-dimensional arrangement of atoms is a paramount goal in chemical synthesis. The selectivity observed in a reaction—be it chemo-, regio-, or stereoselectivity—is determined by the relative energy barriers of the competing transition states.

In transition metal-catalyzed reactions, the steric and electronic properties of the ligands attached to the metal center are crucial for inducing selectivity. rsc.org For example, rhodium(III)-catalyzed C-H couplings of 1-naphthols with gem-difluoromethylene alkynes have been shown to proceed with good regio- and chemoselectivity. researchgate.net The unique fluorine effects of the substrate contribute to this unconventional reactivity. researchgate.net

Similarly, in organocatalysis, the chiral scaffold of the catalyst creates a defined chiral environment around the reacting species. This directs the approach of the incoming electrophile or nucleophile, favoring one stereochemical pathway over the other. beilstein-journals.org Computational studies are often employed to model these transition states and understand the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that lead to the observed selectivity. researchgate.net Understanding these origins of selectivity is key to the rational design of new, more efficient, and highly selective catalysts for synthesizing complex molecules. researchgate.net

Computational and Theoretical Studies on Cyclopropaneacetaldehyde, 2,2 Difluoro and Its Transformations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the mechanisms of chemical reactions. For Cyclopropaneacetaldehyde, 2,2-difluoro-, DFT calculations can elucidate the pathways of its transformations, such as ring-opening reactions, which are characteristic of cyclopropane (B1198618) derivatives. researchgate.netbeilstein-journals.org The presence of the gem-difluoro group significantly influences the reactivity of the cyclopropane ring. nih.govbeilstein-journals.org

Transition State Analysis and Energy Profiles

A key aspect of understanding reaction mechanisms is the identification and characterization of transition states. DFT calculations can map out the potential energy surface of a reaction, locating the transition state structures and calculating their energies. This allows for the determination of activation barriers, providing a quantitative measure of the reaction rate.

For reactions involving Cyclopropaneacetaldehyde, 2,2-difluoro-, such as nucleophilic ring-opening, DFT can be used to model the energy profile. rsc.org The gem-difluoro substitution is known to weaken the distal C-C bond of the cyclopropane ring, which can influence the regioselectivity of ring cleavage. beilstein-journals.org Computational studies on analogous gem-difluorocyclopropyl ketones show that ring-opening can be initiated by various reagents. nih.govresearchgate.net

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +25.0 |

| Intermediates | Local minima along the reaction coordinate | +5.0 |

| Products | Final products of the reaction | -10.0 |

| ΔG‡ | Gibbs free energy of activation | +25.0 |

| ΔG_rxn | Gibbs free energy of reaction | -10.0 |

Prediction of Reactivity and Selectivity

DFT calculations are also instrumental in predicting the reactivity and selectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, one can predict which product is likely to be favored. In the case of Cyclopropaneacetaldehyde, 2,2-difluoro-, DFT could be used to predict the chemoselectivity of reactions involving the aldehyde group versus the cyclopropane ring.

Furthermore, the stereoselectivity of reactions can be rationalized by examining the energies of diastereomeric transition states. Computational studies on cycloaddition reactions of gem-difluorocyclopropenes have demonstrated the power of DFT in elucidating the underlying mechanisms and predicting stereochemical outcomes. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structures of molecules and their dynamic behavior. For a flexible molecule like Cyclopropaneacetaldehyde, 2,2-difluoro-, understanding its conformational preferences is crucial as it can dictate its reactivity.

Conformational Preferences and Stereoelectronic Effects

The rotation around the single bond connecting the cyclopropane ring and the acetaldehyde (B116499) group leads to different conformers. Computational studies on similar cyclopropyl (B3062369) ketones have shown that the s-cis and s-trans conformations are typically the most stable. acs.orguwlax.edu The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.

Stereoelectronic effects, which involve the interaction of orbitals, play a significant role in the chemistry of fluorinated molecules. wikipedia.org In Cyclopropaneacetaldehyde, 2,2-difluoro-, interactions between the C-F bonds and the π-system of the carbonyl group can influence the conformational equilibrium. The gauche effect, a common stereoelectronic phenomenon in fluorinated organic compounds, could also be a factor. st-andrews.ac.uk

Influence of Fluorine Atoms on Molecular Shape and Dynamics

The introduction of two fluorine atoms onto the cyclopropane ring has a profound effect on the molecule's shape and properties. Fluorine is the most electronegative element, and the C-F bond is highly polarized. d-nb.info This leads to significant dipole-dipole interactions within the molecule, which can influence its preferred conformation.

The presence of the gem-difluoro group also affects the bond lengths and angles of the cyclopropane ring. The C-C bond opposite the CF2 group is known to be weakened, which is a key factor in the ring-opening reactions of these compounds. beilstein-journals.org

Investigation of Electronic Structure and Bonding

The electronic structure of a molecule determines its chemical and physical properties. Computational methods can provide detailed information about the distribution of electrons and the nature of chemical bonds.

The bonding in cyclopropane is unique, often described in terms of "bent bonds" or Walsh orbitals, due to the significant ring strain. maricopa.edu The introduction of geminal fluorine atoms further modifies this electronic structure. The high electronegativity of fluorine leads to a significant polarization of the C-F bonds and influences the electron density distribution throughout the cyclopropane ring. d-nb.info

Below is a table summarizing key computed electronic properties for a model gem-difluorocyclopropane derivative.

| Property | Description | Hypothetical Value |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -10.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +1.2 eV |

| HOMO-LUMO Gap | An indicator of chemical reactivity. | 11.7 eV |

| Mulliken Charge on F | Partial charge on the fluorine atoms. | -0.4 e |

Strain Energy Analysis of the Cyclopropane Ring

Computational studies reveal that the introduction of geminal fluorine atoms onto a cyclopropane ring significantly increases its inherent ring strain. The strain energy of a molecule is the excess energy it possesses due to its geometry being forced to deviate from the ideal, unstrained conformations of bond angles and lengths. In cyclopropane, this strain is primarily due to the acute 60° internal bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.

The substitution of two hydrogen atoms with two fluorine atoms on the same carbon (a gem-difluoro substitution) exacerbates this condition. Theoretical calculations place the strain energy of the parent cyclopropane at approximately 27.1 kcal/mol. researchgate.net For gem-difluorocyclopropane, this value increases markedly to about 42.2 kcal/mol. researchgate.net This substantial increase of over 15 kcal/mol highlights the destabilizing effect of gem-difluorination on the three-membered ring.

This heightened strain energy can be attributed to changes in the ring's geometry and electronic structure induced by the highly electronegative fluorine atoms. The introduction of the CF₂ group alters the hybridization and the s- and p-character of the carbon-carbon bonds within the ring. beilstein-journals.org This redistribution of electron density leads to a shortening of the C-C bonds adjacent to the CF₂ group and a lengthening of the distal C-C bond (the bond opposite the fluorinated carbon). beilstein-journals.org This distal bond is consequently weakened, a direct result of the increased strain, making it more susceptible to cleavage in chemical transformations. beilstein-journals.org

| Compound | Calculated Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.1 |

| gem-Difluorocyclopropane | 42.2 |

Fluorine-Induced Polarization and its Impact on Reactivity

The two fluorine atoms in Cyclopropaneacetaldehyde, 2,2-difluoro- exert a powerful influence on the molecule's electronic properties and, consequently, its chemical reactivity. Fluorine is the most electronegative element, causing a significant inductive electron-withdrawing effect. This effect leads to a pronounced polarization of the C-F bonds, creating a carbon atom (C2) that is highly electron-deficient (electrophilic) and fluorine atoms that are electron-rich.

The impact on reactivity is profound. The electron-deficient nature of the cyclopropane ring, particularly the carbon atom bearing the fluorine atoms, makes the molecule susceptible to nucleophilic attack. Reactions often proceed via the cleavage of the weakened distal C-C bond, as this relieves the significant ring strain. researchgate.netbeilstein-journals.org Furthermore, the polarization induced by the fluorine atoms can influence the reactivity of the adjacent acetaldehyde group. The electron-withdrawing nature of the 2,2-difluorocyclopropyl moiety can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Theoretical studies using Frontier Molecular Orbital (FMO) theory can help predict this reactivity by analyzing the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The LUMO, which indicates the site for nucleophilic attack, would likely be centered around the electron-deficient regions of the molecule, such as the carbonyl carbon and the fluorinated carbon of the cyclopropane ring.

Applications of Cyclopropaneacetaldehyde, 2,2 Difluoro in Advanced Organic Synthesis

Role in Target-Oriented Synthesis of Advanced Intermediates

Without any verifiable information on the synthesis, reactivity, or utility of "Cyclopropaneacetaldehyde, 2,2-difluoro-," any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Future Research Directions and Emerging Trends for Cyclopropaneacetaldehyde, 2,2 Difluoro

Development of Novel and Sustainable Synthetic Methodologies

A primary focus of future research is the creation of synthetic pathways that are not only efficient but also environmentally benign and scalable. This involves moving away from harsh reagents and conditions towards catalytic and energy-efficient processes.

Visible-light photoredox catalysis and electrocatalysis are emerging as powerful tools for organic synthesis, offering mild conditions and unique reactivity pathways. researchgate.net These methods are particularly promising for the synthesis and functionalization of gem-difluorocyclopropane structures. researchgate.netresearchgate.net

Photoredox catalysis, which uses light to initiate single-electron transfer (SET) processes, can facilitate radical-mediated transformations that are otherwise difficult to achieve. researchgate.netnih.gov This approach has been explored for generating radicals that can participate in the cyclopropanation of alkenes. Electrocatalysis provides an alternative, reagent-free method for generating reactive intermediates through controlled-potential electrolysis. beilstein-journals.orgacs.org It offers a high degree of control over reaction conditions and can minimize waste by avoiding the use of stoichiometric chemical oxidants or reductants. Research in this area will likely focus on designing new photocatalysts and electrochemical cell setups to improve the efficiency and selectivity of synthesizing compounds like Cyclopropaneacetaldehyde, 2,2-difluoro-.

| Feature | Photoredox Catalysis | Electrocatalytic Synthesis |

| Energy Source | Visible Light | Electricity |

| Key Process | Single-Electron Transfer (SET) initiated by a photocatalyst researchgate.net | Controlled potential electrolysis at an electrode surface beilstein-journals.org |

| Advantages | Mild reaction conditions, high functional group tolerance, generation of radical intermediates researchgate.netnih.gov | Avoids stoichiometric reagents, precise control over redox potential, can be highly selective acs.org |

| Application | Synthesis of complex molecules, radical-mediated cyclizations nih.gov | Defluorinative functionalization, redox-neutral transformations beilstein-journals.orgacs.org |

To translate laboratory-scale syntheses into industrially viable processes, continuous flow chemistry presents a significant opportunity. This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Flow synthesis offers enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and scalability. The implementation of flow processes for the synthesis of gem-difluorocyclopropane derivatives can lead to higher yields, reduced reaction times, and more consistent product quality. Future work will concentrate on designing and optimizing flow reactors for key synthetic steps, including the challenging difluorocyclopropanation reaction itself.

Exploration of Unconventional Reactivity Patterns

Beyond improving its synthesis, a major frontier is the discovery of new ways to transform the Cyclopropaneacetaldehyde, 2,2-difluoro- scaffold. Its strained three-membered ring and the presence of two fluorine atoms create unique electronic properties that can be harnessed for novel chemical reactions.

The involvement of radical intermediates in organic synthesis has expanded dramatically, offering pathways complementary to traditional two-electron processes. For gem-difluorocyclopropanes, radical transformations can be initiated to achieve selective functionalization. researchgate.net N-Heterocyclic Carbene (NHC)-catalyzed radical relay strategies have been developed for the facile synthesis of functionalized gem-difluorocyclopropanes. researchgate.net Photochemical methods, which can induce electronically excited states, may also unlock unique rearrangements or cycloadditions that are not accessible under thermal conditions. Exploring these radical and photochemical pathways will provide new methods for elaborating the core structure into more complex and valuable molecules. researchgate.net

Transition-metal catalysis has been instrumental in activating the relatively inert C-C and C-F bonds of the gem-difluorocyclopropane ring. While palladium catalysis is well-established for ring-opening reactions, future research is exploring other catalytic systems to access different reactivity patterns and selectivities.

Copper and rhodium catalysts, for example, have shown promise in enabling transformations distinct from those achieved with palladium. N-Heterocyclic Carbenes (NHCs) are also being investigated not just as ligands for metals but as organocatalysts in their own right, capable of mediating unique radical processes. researchgate.net The development of new, tailored catalytic systems will be crucial for achieving previously inaccessible transformations, such as regioselective C-F bond functionalization or controlled ring-expansion reactions.

| Catalyst System | Transformation Enabled | Key Features |

| Palladium (Pd) | Ring-opening/cross-coupling with nucleophiles, hydrodefluorination | Well-established; typically activates the C1-C3 bond leading to fluoroallylic intermediates. |

| Rhodium (Rh) | Carbofluorination of alkenes, branched-selective couplings | Can offer exceptional branched regioselectivity, differing from the linear selectivity often seen with Pd. |

| Copper (Cu) | Coupling with radical intermediates, synthesis of all-carbon quaternary centers | Enables activation of the C2-C3 bond after C-F functionalization; useful in radical-polar crossover reactions. |

| N-Heterocyclic Carbenes (NHC) | Radical relay/cyclization, organocatalytic acylalkylation researchgate.net | Can act as an organocatalyst to generate radical intermediates from aldehydes for cyclopropanation. researchgate.net |

Advancements in Stereochemical Control and Chiral Pool Applications

Many applications of small molecules in biology and medicine require a specific three-dimensional arrangement of atoms (stereochemistry). Therefore, a critical area of future research is the development of methods to synthesize enantiomerically pure forms of Cyclopropaneacetaldehyde, 2,2-difluoro- and its derivatives.

Asymmetric catalysis, using chiral catalysts or ligands, is the most powerful approach for achieving stereocontrol. Research efforts are directed towards designing new chiral transition-metal complexes and organocatalysts that can control the stereochemical outcome of the cyclopropanation reaction. Furthermore, chemo-enzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, represent a promising avenue for accessing chiral gem-difluorinated molecules. Success in this area would allow derivatives of Cyclopropaneacetaldehyde, 2,2-difluoro- to be used as chiral building blocks, providing access to a wide range of complex and stereochemically defined molecules for drug discovery and other applications.

Integration with Machine Learning and AI in Retrosynthesis and Reaction Prediction

The primary challenge and opportunity for incorporating Cyclopropaneacetaldehyde, 2,2-difluoro- into these models lies in the unique reactivity of the gem-difluorocyclopropane moiety. nih.govbeilstein-journals.org This group's high ring strain and the strong electron-withdrawing nature of the two fluorine atoms lead to distinct chemical behaviors, including various ring-opening transformations. beilstein-journals.orgrsc.orgrsc.org To accurately predict reactions involving this compound, AI models must be trained on datasets that specifically include examples of gem-difluorocyclopropane chemistry. By enriching existing reaction databases with data on the synthesis and transformations of fluorinated cyclopropanes, the predictive accuracy and utility of these AI tools for designing novel fluorinated molecules can be significantly enhanced. rsc.orgacs.org

A well-trained ML model could, for example, predict the optimal conditions (catalyst, solvent, temperature) for a specific transformation of the aldehyde group in Cyclopropaneacetaldehyde, 2,2-difluoro-, while ensuring the integrity of the difluorocyclopropyl ring, or conversely, predict the reagents needed to induce a specific ring-opening reaction.

Below is an interactive data table illustrating the types of parameters a machine learning model would utilize for predicting a hypothetical reaction involving Cyclopropaneacetaldehyde, 2,2-difluoro-.

| Input Parameter | Data Type | Example Value for Model Training | Predicted Output |

|---|---|---|---|

| Reactant (SMILES) | String | C1(C(C1)F)C=O | Reaction Yield (%) Product Structure (SMILES) Optimal Temperature (°C) |

| Reagent(s) | String | NaBH4 | |

| Solvent | Categorical | Methanol (B129727) | |

| Catalyst | Categorical | None | |

| Temperature (°C) | Numerical | 25 | |

| Reaction Time (h) | Numerical | 2 |

Expanding the Scope to Materials Science and Other Advanced Applications

Beyond its role as a synthetic intermediate, the 2,2-difluorocyclopropane unit within Cyclopropaneacetaldehyde, 2,2-difluoro- offers intriguing possibilities in materials science, particularly in the design of liquid crystals. nih.govresearchgate.netresearchgate.net

The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties, such as polarity and electrostatic potential. nih.govacs.org In the gem-difluorocyclopropane group, the two highly electronegative fluorine atoms create a strong dipole moment perpendicular to the main axis of the molecule. nih.gov This property is highly sought after in the design of liquid crystal materials, which are essential components of modern display technologies.